molecular formula C8H5Cl2N B1613017 2-Dichloromethylbenzonitrile CAS No. 64148-19-2

2-Dichloromethylbenzonitrile

Cat. No.: B1613017
CAS No.: 64148-19-2
M. Wt: 186.03 g/mol
InChI Key: WASRSQYJNVCGFU-UHFFFAOYSA-N
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Description

2-Dichloromethylbenzonitrile (CAS RN 64148-19-2) is a benzonitrile derivative featuring a dichloromethyl (–CHCl₂) substituent on the benzene ring. Its molecular formula is C₈H₅Cl₂N, with a molecular weight of 186.04 g/mol (inferred from structural analogs). The compound is commercially available at 95% purity from suppliers like Combi-Blocks, primarily for use in organic synthesis and pharmaceutical intermediate preparation .

Preparation Methods

2-Dichloromethylbenzonitrile is typically prepared through chlorination or chloromethylation reactions of benzonitrile derivatives. The key synthetic challenge is the selective introduction of dichloromethyl groups onto the benzene ring bearing a nitrile substituent, which requires controlled reaction conditions and appropriate catalysts.

Synthetic Routes and Reaction Conditions

Chloromethylation of Benzonitrile

One common laboratory method involves the chloromethylation of benzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring, which can be further chlorinated to yield the dichloromethyl derivative.

  • Reagents: Benzonitrile, formaldehyde, hydrochloric acid, zinc chloride (catalyst)
  • Conditions: Acidic medium, controlled temperature to prevent over-chlorination
  • Mechanism: Electrophilic aromatic substitution facilitated by the formation of chloromethyl cation intermediates

Ammoxidation of 2-Chlorotoluene

Industrial synthesis often employs ammoxidation of 2-chlorotoluene, where the methyl group is converted into a nitrile group in the presence of ammonia and oxygen, catalyzed by vanadium pentoxide supported on alumina.

  • Reagents: 2-Chlorotoluene, ammonia, oxygen
  • Catalyst: Vanadium pentoxide on alumina
  • Conditions: Elevated temperature and pressure
  • Outcome: Formation of 2-chlorobenzonitrile, which can be further chlorinated to dichloromethyl derivatives

Chlorination of Nitrobenzonitrile Derivatives

A highly effective and industrially relevant method involves the chlorination of 2-chloro-6-nitrobenzonitrile or related nitro-substituted benzonitriles. This process replaces the nitro group with chlorine under controlled conditions, yielding dichlorobenzonitrile derivatives.

  • Reagents: 2-Chloro-6-nitrobenzonitrile, chlorine gas
  • Solvent: Often solvent-free or with solvents like dichlorobenzene or N-methyl-2-pyrrolidone
  • Conditions: Elevated temperature (180–195°C), controlled chlorine addition over several hours
  • Advantages: High selectivity and yield, scalable for industrial production

Detailed Research Findings and Reaction Examples

Method Reagents & Catalysts Conditions Yield (%) Purity (%) Notes
Chloromethylation of Benzonitrile Benzonitrile, formaldehyde, HCl, ZnCl2 catalyst Acidic medium, moderate temp N/A N/A Common lab method, requires careful control to avoid over-chlorination
Ammoxidation of 2-Chlorotoluene 2-Chlorotoluene, NH3, O2, V2O5/Al2O3 catalyst Elevated temp and pressure High High Industrial scale, produces 2-chlorobenzonitrile intermediate
Chlorination of 2-Chloro-6-nitrobenzonitrile 2-Chloro-6-nitrobenzonitrile, Cl2 gas 180–195°C, 10–16 hours 71–94 >98 High conversion and selectivity; solvent-free denitrochlorination favored industrially
Lithium chloride/AlCl3 reaction 2-Chloro-6-nitrobenzonitrile, LiCl, AlCl3, DMF 169–180°C, 1–8 hours 79–92 99 Effective halogen exchange and substitution method with high purity products

Process Descriptions and Analysis

Chlorination of Nitrobenzonitrile

  • The reaction involves heating 2-chloro-6-nitrobenzonitrile with chlorine gas at 180–195°C.
  • Chlorine is added gradually over 10–16 hours to ensure controlled substitution.
  • The reaction mixture is then neutralized, decolorized, and crystallized to isolate 2,6-dichlorobenzonitrile with yields ranging from 71% to 94% and purity above 98%.
  • This method avoids multi-step reductions and diazotizations, minimizing waste and hazardous byproducts.

Lithium Aluminum Chloride Mediated Substitution

  • Lithium chloride combined with anhydrous aluminum chloride or lithium aluminum chloride in aprotic solvents like N,N-dimethylformamide or N-methyl-2-pyrrolidone facilitates halogen substitution on nitrobenzonitrile derivatives.
  • Reaction temperatures are maintained between 169°C and 180°C for 1 to 8 hours.
  • This method achieves high conversion rates (up to 98%) and yields (up to 92%) with excellent selectivity.
  • The products can be isolated by recrystallization, providing high purity suitable for further synthetic applications.

Summary Table of Key Preparation Methods

Preparation Method Key Reagents & Catalysts Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Industrial Applicability Notes
Chloromethylation of Benzonitrile Benzonitrile, formaldehyde, HCl, ZnCl2 ~50–80 2–4 Moderate Moderate Limited (lab scale) Requires careful control to prevent side products
Ammoxidation of 2-Chlorotoluene 2-Chlorotoluene, NH3, O2, V2O5/Al2O3 400–500 Several hours High High Yes Industrially established method
Chlorination of 2-Chloro-6-nitrobenzonitrile 2-Chloro-6-nitrobenzonitrile, Cl2 gas 180–195 10–16 71–94 >98 Yes Solvent-free chlorination with high selectivity
LiCl/AlCl3 or LiAlCl4 mediated substitution 2-Chloro-6-nitrobenzonitrile, LiCl, AlCl3 169–180 1–8 79–92 99 Potentially industrial High conversion and purity, suitable for scale-up

Chemical Reactions Analysis

Types of Reactions

2-Dichloromethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

2-Dichloromethylbenzonitrile is extensively utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a building block for more complex molecules is crucial in organic chemistry.

Key Reactions:

  • Formation of Heterocycles: It serves as a precursor for synthesizing diverse heterocyclic compounds, such as substituted 5-aminobenzothieno[3,2-c]isoquinolines and pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline derivatives. These compounds exhibit significant biological activities, making them of interest in medicinal chemistry .

Biology

In biological research, this compound is employed in the development of fluorescent probes and labeling agents. These tools are essential for studying biological processes and cellular dynamics.

Applications:

  • Fluorescent Probes: The compound's ability to fluoresce under specific conditions allows it to be used in imaging studies.
  • Labeling Agents: It aids in tagging biomolecules for tracking within biological systems .

Medicine

The compound plays a critical role in drug development. It acts as a precursor for various therapeutic agents targeting diseases such as cancer and tuberculosis.

Case Study:

  • A study highlighted its use in synthesizing potent small molecular inhibitors targeting PD-L1, which is crucial for cancer immunotherapy . The compound's derivatives were tested for efficacy against several cancer cell lines, showcasing its potential in oncology.

Industry

In industrial applications, this compound is utilized in producing fluorescent brighteners used in detergents and textiles. Its unique reactivity enhances the performance of these products.

Mechanism of Action

The mechanism of action of 2-Dichloromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various intermediates. These intermediates can then interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Differences

The dichloromethyl group in 2-Dichloromethylbenzonitrile distinguishes it from other benzonitrile derivatives. Key analogs include:

Compound Name CAS RN Molecular Formula Purity Supplier Price (JPY)
This compound 64148-19-2 C₈H₅Cl₂N 95% Combi-Blocks N/A
2-Chloro-5-methylbenzonitrile 4387-32-0 C₈H₆ClN >97% Kanto Reagents 40,000 (5g)
3-(Chloromethyl)benzonitrile 64407-07-4 C₈H₆ClN >95% Kanto Reagents 11,000 (1g)
2,4-Dichloro-6-methylbenzonitrile 175277-98-2 C₈H₅Cl₂N 97% Combi-Blocks N/A
2-Chloro-6-methylbenzonitrile N/A C₈H₆ClN High Georganics Variable

Key Observations :

  • Chlorine Substitution: this compound has two chlorine atoms on the methyl group, whereas analogs like 2-Chloro-5-methylbenzonitrile or 3-(Chloromethyl)benzonitrile have only one chlorine.
  • Isomerism : Compounds like 2-Chloro-5-methylbenzonitrile and 3-(Chloromethyl)benzonitrile share the same molecular formula (C₈H₆ClN ) but differ in substituent positions, leading to distinct reactivity and applications .
  • Pricing : Kanto Reagents offers smaller quantities (1g) of 3-(Chloromethyl)benzonitrile at a higher cost per gram compared to 2-Chloro-5-methylbenzonitrile .

Research Findings and Limitations

Data Gaps

  • Toxicity: No safety or toxicity profiles are available, highlighting the need for further studies.

Supplier Variability

Combi-Blocks and Kanto Reagents dominate the supply of these compounds, with purity levels ranging from 95% to 97%.

Biological Activity

2-Dichloromethylbenzonitrile, also known as 2-(Chloromethyl)benzonitrile, is an organic compound with the molecular formula C8_8H6_6ClN. It exhibits a range of biological activities and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its electrophilic nature due to the chloromethyl group, which makes it reactive towards nucleophiles. The compound can be synthesized through various methods, including chloromethylation of benzonitrile using formaldehyde and hydrochloric acid, or via the ammoxidation of 2-chlorotoluene in industrial settings .

The primary mechanism of action involves the reactivity of the chloromethyl group, which allows for nucleophilic substitution reactions. This property enables the compound to participate in various chemical transformations, leading to the formation of biologically active derivatives .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit topoisomerases, which are crucial for DNA replication and repair .
  • CB2 Agonism : In studies focusing on cannabinoid receptors, certain modifications of this compound have been identified as selective CB2 agonists. These ligands hold potential for treating inflammatory and neurodegenerative disorders without the psychiatric side effects associated with CB1 receptor activation .
  • Fluorescent Probes : The compound is utilized in developing fluorescent probes for biological imaging, enabling researchers to study cellular processes in real-time.

Case Studies

  • Anticancer Studies : A study explored the synthesis of various derivatives from this compound and their effects on cancer cell lines. The results indicated that specific substitutions enhanced cytotoxicity against colorectal and ovarian cancers, demonstrating its potential as a therapeutic agent .
  • CB2 Receptor Modulation : Another research effort focused on synthesizing selective CB2 agonists based on the structure of this compound. The findings highlighted that certain modifications significantly improved binding affinity and selectivity for CB2 over CB1 receptors, suggesting a pathway for developing new anti-inflammatory drugs .

Comparative Analysis

The following table compares this compound with other similar compounds regarding their biological activities:

CompoundAnticancer ActivityCB2 AgonismApplication in Fluorescent Probes
This compoundYesYesYes
2-BromomethylbenzonitrileModerateNoLimited
3-ChlorobenzonitrileLowNoNo

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-dichloromethylbenzonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of methylbenzonitrile precursors using chlorinating agents (e.g., Cl2 or SO2Cl2). Post-synthesis, purity validation requires HPLC with UV detection (λ = 220–260 nm) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks at m/z 186 (base peak) and isotopic patterns consistent with two chlorine atoms . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm the benzonitrile scaffold and dichloromethyl substituent (e.g., δC ~115 ppm for CN, δH ~5.2 ppm for CH2Cl2) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group and dichloromethyl substituent create a polarized aromatic system, enhancing electrophilic substitution at the para position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, predicting reactive sites. Experimental validation via Suzuki-Miyaura coupling with boronic acids shows regioselectivity trends, which should be confirmed by <sup>19</sup>F NMR (if fluorinated partners are used) or X-ray crystallography .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability tests under accelerated degradation conditions (40°C/75% RH for 4 weeks) reveal hydrolysis of the dichloromethyl group to form benzaldehyde derivatives. Store at –20°C in amber vials under inert gas (N2 or Ar) to minimize decomposition. Monitor via FT-IR for C≡N stretch (~2230 cm<sup>-1</sup>) and Cl–C–Cl bending (~550 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound in heterocyclic synthesis be resolved?

  • Methodological Answer : Discrepancies in reported catalytic efficiencies (e.g., in indole or quinoline syntheses) may arise from trace metal impurities or solvent effects. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen for residual Pd/Cu from prior reactions. Replicate studies in rigorously dried solvents (e.g., THF over Na/benzophenone) and compare yields under controlled in situ IR monitoring .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies (Gaussian 09, M06-2X/cc-pVTZ). The LUMO map identifies electron-deficient sites, typically at the ortho and para positions relative to the cyano group. Validate predictions via kinetic studies with nucleophiles (e.g., NaN3) and HPLC analysis of substitution products .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for toxicity profiling?

  • Methodological Answer : Perform in vitro microsomal assays (human liver microsomes + NADPH) to detect metabolites via LC-HRMS. Identify adducts (e.g., glutathione conjugates) to assess bioactivation potential. Compare with structural analogs (e.g., 2-chlorobenzonitrile) to isolate electronic vs. steric effects on enzyme inhibition .

Q. What experimental designs address the poor aqueous solubility of this compound in pharmacokinetic studies?

  • Methodological Answer : Use co-solvent systems (e.g., PEG-400/water) or nanoemulsions (lecithin-based) to enhance solubility. Quantify solubility via shake-flask method with UV-Vis calibration (λmax ~270 nm). For in vivo studies, employ radiolabeled <sup>14</sup>C-2-dichloromethylbenzonitrile to track distribution and clearance .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

  • Methodological Answer : Variations (e.g., 85–92°C) likely stem from polymorphic forms or hygroscopicity. Characterize thermal behavior via differential scanning calorimetry (DSC) at 10°C/min under N2. Pair with powder X-ray diffraction (PXRD) to correlate melting endotherms with crystal phases. Purify via recrystallization (ethyl acetate/hexane) and repeat analyses .

Q. Applications in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor development?

  • Methodological Answer : The dichloromethyl group serves as a bioisostere for trifluoromethyl in ATP-binding pocket targeting. Synthesize analogs via Pd-catalyzed C–N coupling with aminopyrimidines. Screen against kinase panels (e.g., DiscoverX) and correlate IC50 values with Cl-substituent orientation using molecular docking (AutoDock Vina) .

Q. Safety and Handling

Q. What protocols mitigate risks when handling this compound in large-scale reactions?

  • Methodological Answer :
    Use closed-system reactors (e.g., Hastelloy C-22) to prevent HCl release during hydrolysis. Install real-time gas sensors for Cl2 and HCN. Quench waste with 10% NaHCO3 before disposal. Follow OSHA guidelines for permissible exposure limits (PEL: 0.1 ppm for HCN) .

Properties

IUPAC Name

2-(dichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRSQYJNVCGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627903
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64148-19-2
Record name 2-(Dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Dichloromethylbenzonitrile
2-Dichloromethylbenzonitrile
2-Dichloromethylbenzonitrile

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